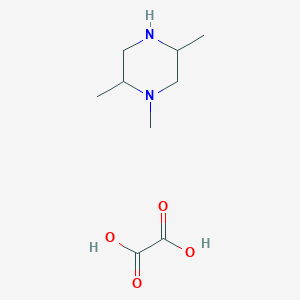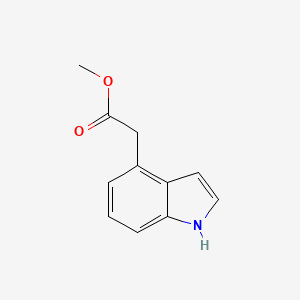
(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is a chemical compound that combines the structural features of piperazine and oxalic acid Piperazine is a heterocyclic amine with two nitrogen atoms at opposite positions in a six-membered ring, while oxalic acid is a dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamic acid or its sodium salt.
Substitution Reaction: L-glutamic acid reacts with chloroacetic acid under alkaline conditions to form an intermediate compound.
Esterification: The intermediate compound undergoes esterification in the presence of an acid reagent to yield another intermediate.
Intramolecular Condensation: Under strong basic conditions, the intermediate undergoes intramolecular condensation to form a cyclic structure.
Reduction and Chiral Resolution: The cyclic intermediate is reduced and subjected to chiral resolution to obtain the desired this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use as a drug or drug precursor. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, the compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: This compound shares structural similarities with (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid and is used as an intermediate in pharmaceutical synthesis.
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: Another similar compound used in chemical synthesis and pharmaceutical applications.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both piperazine and oxalic acid moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .
Propriétés
IUPAC Name |
oxalic acid;1,2,5-trimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIBDQOZBEFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)

